
4-aminobenzenesulfonyl Chloride
Overview
Description
4-Aminobenzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the para position. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-aminobenzenesulfonamide+SOCl2→4-aminobenzenesulfonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere and a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of thionyl chloride is common due to its efficiency in converting sulfonamides to sulfonyl chlorides. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the release of gaseous by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to 4-aminobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-aminobenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines (R-NH2) and alcohols (R-OH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Water or aqueous base (NaOH) at room temperature.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
4-Aminobenzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Pharmaceutical Development
4-Aminobenzenesulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs. These drugs have been pivotal in treating bacterial infections.
- Case Study : A study demonstrated the synthesis of sulfanilamide from this compound, showcasing its role in developing effective antimicrobial agents .
Analytical Chemistry
The compound is utilized as a reagent in analytical chemistry, particularly in mass spectrometry and chromatography. Its derivatives are employed as reference standards due to their stability and reactivity.
- Data Table: Applications in Analytical Chemistry
Application | Description |
---|---|
Mass Spectrometry | Used as a reference standard for accurate mass measurement. |
Chromatography | Acts as a derivatization agent to enhance detection sensitivity. |
Organic Synthesis
This compound is widely used in organic synthesis for creating complex molecules. It participates in nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives.
- Case Study : Researchers synthesized novel sulfonamide compounds using this compound, which exhibited promising biological activity against cancer cell lines .
Dyes and Pigments
The compound is also employed in the dye industry for synthesizing azo dyes and pigments, contributing to the coloration of textiles and other materials.
Agricultural Chemicals
In agriculture, it is used as an intermediate in producing herbicides and fungicides, enhancing crop protection strategies.
- Data Table: Industrial Applications
Industry | Application |
---|---|
Textile | Synthesis of azo dyes for fabric coloration. |
Agriculture | Production of herbicides and fungicides. |
Mechanism of Action
The mechanism of action of 4-aminobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the amino group, making it less reactive towards nucleophiles compared to 4-aminobenzenesulfonyl chloride.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of an amino group, which affects its reactivity and applications.
4-Methylbenzenesulfonyl Chloride: Contains a methyl group, making it less reactive than the amino-substituted derivative
Uniqueness: this compound is unique due to the presence of the amino group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to form stable sulfonamide and sulfonate ester linkages is particularly valuable in pharmaceutical and industrial applications .
Biological Activity
Introduction
4-Aminobenzenesulfonyl chloride, also known as sulfanilamide chloride, is a compound with significant biological activity, particularly in medicinal chemistry. It serves as a precursor for various sulfonamide antibiotics and exhibits pharmacological properties that make it valuable in treating bacterial infections and other diseases. This article explores its biological activity, synthesis, and applications based on diverse research findings.
This compound has the molecular formula C_6H_6ClN_0_2S and is characterized by the presence of an amino group and a sulfonyl chloride functional group. Its structure allows for various reactions that lead to the synthesis of sulfonamides, which are crucial in antimicrobial therapy.
Property | Value |
---|---|
Molecular Formula | C_6H_6ClN_0_2S |
Molecular Weight | 189.64 g/mol |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
This compound is primarily known for its role in synthesizing sulfonamide antibiotics, which inhibit bacterial growth by targeting the folic acid synthesis pathway. These compounds competitively inhibit the enzyme dihydropteroate synthase, essential for bacterial survival.
- Mechanism of Action : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to bacteriostatic effects against a wide range of gram-positive and gram-negative bacteria .
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme-inhibiting capabilities of compounds derived from this compound:
- Carbonic Anhydrase Inhibition : Research indicates that derivatives exhibit potent inhibitory effects against human carbonic anhydrase isozymes (hCA I and hCA II), with Ki values ranging from 1.42 to 7.41 nM . This inhibition can have implications in treating conditions like glaucoma and certain types of cancer.
- Acetylcholinesterase Inhibition : Compounds synthesized from this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer’s .
Case Studies
- Treatment of Leprosy : A study reported the synthesis of a derivative using this compound that demonstrated potential as a lead compound for treating leprosy, showcasing its versatility beyond traditional antibiotic applications .
- Antitumor Activity : Research has indicated that certain sulfonamide derivatives exhibit selective cytotoxicity against tumor cells, suggesting potential applications in cancer therapy .
Safety and Toxicology
While this compound exhibits valuable biological activities, it also poses health risks:
- Toxicity Profile : The compound is classified as having acute toxicity (oral LD50 = 1960 mg/kg in rats) and can cause severe skin burns and eye damage upon contact . Proper handling procedures are essential when working with this chemical.
Table 2: Toxicological Information
Toxicity Type | Classification |
---|---|
Acute Oral Toxicity | Category 4 |
Skin Corrosion/Irritation | Category 1 |
Eye Damage | Serious Eye Damage (Category 1) |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-aminobenzenesulfonyl chloride from its precursors?
Methodological Answer: The synthesis typically involves chlorination of 4-aminobenzenesulfonic acid using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:
- Solvent Selection : Anhydrous conditions (e.g., dry dichloromethane or toluene) to avoid hydrolysis of the sulfonyl chloride group.
- Temperature : Controlled reflux (60–80°C) to ensure complete conversion while minimizing decomposition.
- Catalysis : Pyridine or triethylamine may be added to neutralize HCl byproducts and drive the reaction forward .
- Purification : Vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
Validation : Monitor reaction progress via TLC or FT-IR for disappearance of the sulfonic acid peak (~1040 cm⁻¹ S=O stretch) and emergence of the sulfonyl chloride peak (~1370 cm⁻¹).
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .
- Storage : Store under inert gas (argon/nitrogen) in airtight, amber glass containers at 2–8°C to prevent moisture absorption and hydrolysis.
- Deactivation : Quench residual reagent with ice-cold sodium bicarbonate solution to neutralize acidic byproducts .
Safety Note : Immediate rinsing with water is critical for accidental exposure to eyes or skin (per OSHA guidelines) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm, doublets for para-substitution) and sulfonyl chloride resonance (no direct proton signal).
- FT-IR : Confirm sulfonyl chloride groups via S=O asymmetric/symmetric stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–Cl]⁻ peaks due to chloride loss.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) resolve hydrolyzed impurities (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or sulfonamide formation) be minimized during functionalization of this compound?
Methodological Answer:
- Moisture Control : Use rigorously dried solvents (molecular sieves) and Schlenk-line techniques to prevent hydrolysis.
- Selective Reactivity : For amine coupling, employ stoichiometric bases (e.g., triethylamine) in polar aprotic solvents (DMF, acetonitrile) to favor sulfonamide formation over esterification with alcohols .
- Kinetic Studies : Monitor reaction progression via in-situ Raman spectroscopy to detect intermediate sulfonic acid anhydrides, which indicate incomplete chlorination .
Contradiction Resolution : Discrepancies in reported yields (e.g., 60–85%) often arise from trace water content; replicate conditions with Karl Fischer titration for moisture quantification .
Q. What computational methods are used to predict the reactivity of this compound in novel electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to predict electrophilic attack sites. For example, the sulfonyl chloride group directs substitution to the meta position of the benzene ring .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction activation energy, guiding solvent selection for regioselective synthesis .
- Validation : Compare computed transition states with experimental kinetic isotope effects (KIEs) to refine mechanistic models.
Q. How do structural modifications (e.g., halogenation or aryl substitutions) influence the biological activity of sulfonamide derivatives synthesized from this compound?
Methodological Answer:
- SAR Studies : Introduce substituents (e.g., fluoro, methyl groups) at the para position to enhance lipophilicity and membrane permeability. For example, fluorinated analogs show improved antibacterial activity due to increased electronegativity .
- Enzymatic Assays : Test inhibition of carbonic anhydrase or dihydropteroate synthase (DHPS) using UV-Vis spectroscopy to quantify IC₅₀ values.
- Contradiction Analysis : Discrepancies in bioactivity (e.g., varying MIC values against S. aureus) may arise from crystallographic packing differences in target enzymes; use X-ray co-crystallography to validate binding modes .
Q. Data Contradiction Analysis
Example : Conflicting reports on the thermal stability of this compound during storage.
Properties
IUPAC Name |
4-aminobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJDBAZGOYUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448029 | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-24-0 | |
Record name | 4-Aminobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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